SB-3CT

Catalog No.
S549042
CAS No.
292605-14-2
M.F
C15H14O3S2
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SB-3CT

CAS Number

292605-14-2

Product Name

SB-3CT

IUPAC Name

2-[(4-phenoxyphenyl)sulfonylmethyl]thiirane

Molecular Formula

C15H14O3S2

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C15H14O3S2/c16-20(17,11-14-10-19-14)15-8-6-13(7-9-15)18-12-4-2-1-3-5-12/h1-9,14H,10-11H2

InChI Key

LSONWRHLFZYHIN-UHFFFAOYSA-N

SMILES

C1C(S1)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

(4-phenoxyphenylsulfonyl)methylthiirane, SB 3CT compound, SB-3CT, SB-3CT compound

Canonical SMILES

C1C(S1)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Description

The exact mass of the compound 2-[(4-Phenoxyphenyl)sulfonylmethyl]thiirane is 306.0384 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-[(4-Phenoxyphenyl)sulfonylmethyl]thiirane is a compound studied for its potential to inhibit a specific type of enzyme called gelatinase. Gelatinases are a subgroup of matrix metalloproteinases (MMPs), a family of enzymes involved in various physiological processes, including breakdown of the extracellular matrix. The extracellular matrix is a complex network of molecules that provides support and structure to cells and tissues .

SB-3CT is a potent small-molecule inhibitor specifically targeting matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9). It is classified chemically as 2-[(arylsulfonyl)methyl]thiirane. This compound is notable for its mechanism-based inhibition, which involves the ring-opening of the thiirane structure, leading to the formation of a stable zinc-thiolate complex that effectively inhibits the enzymatic activity of MMP-2 and MMP-9 . The compound has garnered attention due to its potential therapeutic applications in cancer treatment and other diseases where MMPs play a critical role.

The primary chemical reaction involving SB-3CT is its deprotonation and subsequent ring-opening. This reaction is facilitated by the active site glutamate of MMP-2, which abstracts a hydrogen atom from the methylene group adjacent to the sulfone group. This process leads to the formation of a thiolate that coordinates with zinc at the enzyme's active site, effectively inhibiting its activity . The reaction can be summarized as follows:

  • Deprotonation: The active site glutamate abstracts a hydrogen.
  • Ring Opening: The thiirane ring opens, forming a thiolate.
  • Coordination: The thiolate coordinates with zinc, inhibiting MMP activity.

SB-3CT exhibits significant biological activity as an inhibitor of MMP-2 and MMP-9, which are implicated in tumor progression and metastasis. Studies have shown that treatment with SB-3CT not only inhibits these enzymes but also modulates immune responses within tumors. For instance, it has been reported to reduce the expression of programmed death-ligand 1 (PD-L1), enhancing T cell cytotoxicity against cancer cells . Additionally, SB-3CT has demonstrated effectiveness in reducing tumor burden and improving survival rates in preclinical models, highlighting its potential as an anti-cancer agent .

The synthesis of SB-3CT typically involves several key steps:

  • Formation of Thiirane: The initial step involves the creation of the thiirane ring through nucleophilic substitution reactions involving arylsulfonyl precursors.
  • Purification: Following synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels required for biological assays.
  • Characterization: The final product is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity.

Research indicates that variations in synthesis conditions can affect yield and purity, necessitating optimization for specific applications .

SB-3CT has several promising applications:

  • Cancer Therapy: Due to its ability to inhibit MMP-2 and MMP-9, SB-3CT is being investigated as a potential treatment for various cancers where these enzymes are overexpressed.
  • Neuroprotection: Studies suggest that SB-3CT may have neuroprotective properties, potentially applicable in conditions like stroke or traumatic brain injury .
  • Immune Modulation: Its effects on PD-L1 expression indicate potential applications in immunotherapy, particularly in enhancing anti-tumor immune responses .

Interaction studies have demonstrated that SB-3CT selectively inhibits MMP-2 and MMP-9 through a mechanism involving covalent modification of the enzyme's active site. These studies often utilize kinetic assays to measure inhibition constants (K_i), revealing that SB-3CT has a high affinity for MMP-2 (K_i = 28 nM) compared to MMP-9 (K_i = 400 nM) . Furthermore, research shows that the compound can alter immune cell infiltration within tumors, suggesting complex interactions with immune pathways .

Several compounds exhibit similar inhibitory activities against matrix metalloproteinases but differ in their chemical structures and mechanisms of action. Below is a comparison highlighting the uniqueness of SB-3CT:

Compound NameChemical StructureTarget EnzymesMechanism of ActionK_i Values
SB-3CT2-[(arylsulfonyl)methyl]thiiraneMMP-2, MMP-9Mechanism-based inhibitionK_i = 28 nM (MMP-2)
BatimastatN/ABroad-spectrumCompetitive inhibitionK_i = ~25 nM
MarimastatN/ABroad-spectrumCompetitive inhibitionK_i = ~50 nM
IlomastatN/ABroad-spectrumMechanism-based inhibitionK_i = ~100 nM

SB-3CT stands out due to its selective targeting of MMP-2 and MMP-9 with significantly lower K_i values compared to other broad-spectrum inhibitors. Its unique mechanism involving thiirane ring opening also differentiates it from other inhibitors that primarily act through competitive binding.

SB-3CT (2-[(4-phenoxyphenylsulfonyl)methyl]thiirane) is a thiirane-based compound with a molecular formula of C₁₅H₁₄O₃S₂ and a molecular weight of 306.4 g/mol. Its structure features:

  • A three-membered thiirane ring containing sulfur and two carbons.
  • A sulfonyl group directly attached to the thiirane’s methyl group.
  • A 4-phenoxyphenyl moiety connected via the sulfonyl group, contributing to hydrophobic interactions and metabolic stability.

Stereochemical analyses reveal dynamic conformational behavior. X-ray crystallography studies show disorder in the thiirane ring and orientational flexibility of the aromatic rings, with diastereomeric conformations observed in derivatives. The compound is synthesized as a racemic mixture, though both enantiomers exhibit comparable inhibitory activity.

Table 1: Key Structural Features of SB-3CT

FeatureDescription
Core RingThiirane (S-containing three-membered ring)
Functional GroupsSulfonyl (SO₂), phenoxy (O-C₆H₄-O-C₆H₅)
Molecular Weight306.4 g/mol
Solubility>20 mg/mL in DMSO; limited solubility in aqueous media

Synthetic Pathways and Optimization Strategies

SB-3CT is synthesized via multistep routes optimized for yield and structural precision. Three primary methods are employed:

Route A: Lithiation and Sulfur Incorporation

  • Lithiation of aryl bromides to generate thiolate intermediates.
  • Reaction with epichlorohydrin to form chlorohydrins, followed by base-induced epoxide formation.
  • Oxidation to sulfones using m-chloroperbenzoic acid.
  • Thiirane formation via sulfurization with thiourea.

Route B: Diazotization and Functionalization

  • Diazotization of aniline derivatives to form diazonium salts.
  • Conversion to thioacetates, followed by alkylation and epoxide ring formation.
  • Sulfonyl and thiirane installation under controlled conditions.

Route C: Diphenyl Ether Synthesis

  • Ullmann coupling or Suzuki-Miyaura reactions to construct the 4-phenoxyphenyl core.
  • Thiocarbamate rearrangement to introduce the sulfonylmethylthiirane moiety.

Optimization Strategies:

  • Para-/meta-substitutions on the terminal phenyl ring enhance metabolic stability and inhibitory potency.
  • Steric and electronic tuning of substituents modulates binding affinity to MMP-2/9 active sites.

Derivatives and Structural Analogues

Over 65 analogues have been synthesized to explore structure-activity relationships (SAR). Key derivatives include:

Table 2: SB-3CT Derivatives and Inhibitory Activity

DerivativeModification SiteMMP-2 Ki (nM)MMP-9 Ki (nM)
SB-3CTParent structure13.9–28400–600
α,α-Dimethyl SB-3CTMethyl groups at α-carbon>40,000>40,000
γ,γ-Dimethyl SB-3CTMethyl groups at γ-carbon300–5001,500–2,000
Sulfoxide AnalogueS→SO oxidation>10,000>10,000

Key Findings:

  • α,α-Dimethyl derivatives lose inhibitory activity due to steric hindrance of thiirane opening.
  • Sulfoxide analogues show reduced potency (Ki >10,000 nM) compared to SB-3CT, attributed to increased reaction barriers.
  • Para-substituted derivatives (e.g., -NO₂, -CF₃) improve metabolic stability and in vivo efficacy.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

306.03843665 g/mol

Monoisotopic Mass

306.03843665 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-[(4-phenoxyphenyl)sulfonylmethyl]thiirane

Dates

Modify: 2023-08-15
1: Jia F, Yin YH, Gao GY, Wang Y, Cen L, Jiang JY. MMP-9 inhibitor SB-3CT attenuates behavioral impairments and hippocampal loss after traumatic brain injury in rat. J Neurotrauma. 2014 Jul 1;31(13):1225-34. doi: 10.1089/neu.2013.3230. Epub 2014 Jun 3. PubMed PMID: 24661104; PubMed Central PMCID: PMC4082357.
2: Zhou J, Tao P, Fisher JF, Shi Q, Mobashery S, Schlegel HB. QM/MM Studies of the Matrix Metalloproteinase 2 (MMP2) Inhibition Mechanism of (S)-SB-3CT and its Oxirane Analogue. J Chem Theory Comput. 2010 Nov 9;6(11):3580-3587. PubMed PMID: 21076643; PubMed Central PMCID: PMC2976054.
3: Tao P, Fisher JF, Shi Q, Mobashery S, Schlegel HB. Matrix metalloproteinase 2 (MMP2) inhibition: DFT and QM/MM studies of the deprotonation-initialized ring-opening reaction of the sulfoxide analogue of SB-3CT. J Phys Chem B. 2010 Jan 21;114(2):1030-7. doi: 10.1021/jp909327y. PubMed PMID: 20039633; PubMed Central PMCID: PMC2821710.
4: Tao P, Fisher JF, Mobashery S, Schlegel HB. DFT studies of the ring-opening mechanism of SB-3CT, a potent inhibitor of matrix metalloproteinase 2. Org Lett. 2009 Jun 18;11(12):2559-62. doi: 10.1021/ol9008393. PubMed PMID: 19445474; PubMed Central PMCID: PMC2821186.

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